Deacetylmuldamine

描述

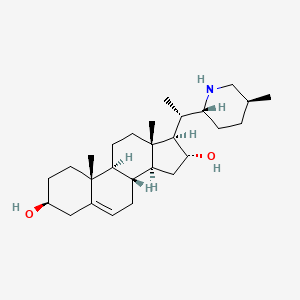

Deacetylmuldamine (CAS: 36069-46-2) is an experimental compound classified as a teratogen, with documented reproductive system effects in preclinical studies. Its molecular structure includes a deacetylated moiety, which differentiates it from acetylated parent compounds. Upon thermal decomposition, it releases toxic nitric oxide (NO) fumes, necessitating stringent handling protocols in laboratory settings. While its exact mechanism of action remains under investigation, its teratogenicity suggests interference with developmental pathways, particularly during embryonic stages .

属性

分子式 |

C27H45NO2 |

|---|---|

分子量 |

415.7 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |

InChI 键 |

IRRHFODGOMSPEE-FIRKVUNCSA-N |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

手性 SMILES |

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |

规范 SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

同义词 |

22,26-epiminocholest-5-ene-3,16-diol capsimine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key properties of Deacetylmuldamine and structurally or functionally analogous compounds, based on toxicological and chemical data from Dangerous Properties of Industrial Materials (12th Edition) :

| Compound | CAS Number | Toxicity Profile | Exposure Routes | Thermal Decomposition Products | Key Effects |

|---|---|---|---|---|---|

| This compound | 36069-46-2 | Experimental teratogen | Reproductive system impact | Nitric oxide (NO) fumes | Teratogenicity, developmental disruption |

| Deacetylllyoniatoxin | 28894-74-8 | High toxicity | Intraperitoneal, intravenous | Irritant vapors | Acute toxicity, organ damage |

| Deacetylthymoxamine | 35231-36-8 | Multi-route toxicity | Oral, subcutaneous, intravenous | Nitric oxide (NO) fumes | Systemic toxicity, potential neurovascular effects |

| 9-Deazaadenosine | 77691-03-3 | Mutagenic activity | Intraperitoneal | Nitric oxide (NO) vapors | DNA damage, carcinogenic potential |

| 7-Deazainosine | 2862-16-0 | Broad-spectrum toxicity | Oral, intraperitoneal, subcutaneous | Nitric oxide (NO) vapors | Multi-organ toxicity, muscle degeneration |

Toxicity Mechanisms and Differentiation

- Its reproductive toxicity likely stems from interference with embryonic cell differentiation or hormonal signaling pathways .

- Its mechanism may involve disruption of cellular ion channels or membrane integrity .

- Deacetylthymoxamine : Broad toxicity across multiple exposure routes, suggesting systemic absorption and metabolic activation. Its nitric oxide release under heat parallels this compound but lacks reproductive specificity .

- 9-Deazaadenosine: Mutagenicity highlights its interaction with nucleic acids, contrasting with this compound’s focus on developmental systems .

- 7-Deazainosine: Causes widespread organ toxicity, possibly due to interference with purine metabolism, unlike the targeted reproductive effects of this compound .

Thermal Stability and Handling Risks

All listed compounds release hazardous fumes (e.g., nitric oxide or irritant vapors) when heated. This compound and Deacetylthymoxamine share nitric oxide emission, necessitating ventilated environments and personal protective equipment during handling. In contrast, Deacetylllyoniatoxin produces undefined irritant vapors, requiring distinct mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。